3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
The compound “3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid” is a novel fungicidally active succinate dehydrogenase inhibitor . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of this compound involves unique routes that had to be developed due to the special substitution pattern of the five-membered heterocyclic systems . The synthesis routes rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The compound can also be synthesized from its carboxylic acid derivatives .Chemical Reactions Analysis
The compound is part of the recent advances made in difluoromethylation processes based on X–CF2H bond formation . Transition-metal catalysts play an increasing role in selectively incorporating fluoroalkyl groups into organic molecules, especially during the late stages of a synthesis .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c1-4(9(15)16)3-13-5(2)7(14(17)18)6(12-13)8(10)11/h4,8H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRNTYIVKAAJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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